7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
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Overview
Description
7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a bromine atom at the 7th position, a pyrrolo[2,3-c]pyridine core, and a carboxylic acid group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine, followed by carboxylation at the 4th position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylating agents like carbon dioxide under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the 7th position .
Scientific Research Applications
7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylic acid group at the 4th position allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H,12,13) |
InChI Key |
WTHVRAVQGLNKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Br)C(=O)O |
Origin of Product |
United States |
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